Enhanced Catalytic Activity in 1,6-Diene Cycloisomerization vs. Tin(IV) Triflate
A direct comparative study evaluated the catalytic activity of various Sn(IV) salts in the cycloisomerization of 1,6-dienes. The study explicitly identified that anhydrous Sn(NTf₂)₄ (tin(IV) triflimidate) is a more active catalyst than anhydrous Sn(OTf)₄ (tin(IV) triflate) or its hydrated forms [1].
| Evidence Dimension | Catalytic activity |
|---|---|
| Target Compound Data | Anhydrous Sn(NTf₂)₄ exhibits higher catalytic activity. |
| Comparator Or Baseline | Anhydrous Sn(OTf)₄ exhibits lower catalytic activity. |
| Quantified Difference | Sn(NTf₂)₄ is reported as 'more active' than Sn(OTf)₄; specific yield or rate data not provided in this abstract. |
| Conditions | Cycloisomerisation of 1,6-dienes; catalyst loading and solvent not specified in abstract. |
Why This Matters
This direct comparison establishes Sn(NTf₂)₄ as the preferred tin(IV)-based Lewis acid for achieving higher reaction efficiency in cycloisomerization, thereby justifying its selection over the more common and less expensive Sn(OTf)₄.
- [1] Grau, F.; Dalla, V.; Antoniotti, S. Lewis Superacids Derived from Triflic and Triflimidic Acids and Their Use as Catalysts in 1,6-Diene Cycloisomerisation. C. R. Chim. 2008, 11 (1–2), 125–131. View Source
